molecular formula C22H23N3O4S2 B11164682 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide

Cat. No.: B11164682
M. Wt: 457.6 g/mol
InChI Key: OPMAQIKEEMZHMS-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential pharmacological properties and has been studied for its neuroprotective effects, particularly in relation to neurotoxicity and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the coupling of the resulting intermediate with thiophene-2-carboxylic acid . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide is unique due to its combination of a piperazine ring and a thiophene-2-carboxamide moiety, which imparts distinct chemical and pharmacological properties. Its potential as a neuroprotective agent and acetylcholinesterase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C22H23N3O4S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H23N3O4S2/c1-29-20-6-3-2-5-19(20)24-12-14-25(15-13-24)31(27,28)18-10-8-17(9-11-18)23-22(26)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3,(H,23,26)

InChI Key

OPMAQIKEEMZHMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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